4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid
Overview
Description
NSC 210902, also known as 1,4-dihydro-4-oxo-benzo[h]quinoline-3-carboxylic acid, is a selective inhibitor of casein kinase 2 (CK2). CK2 is a serine/threonine-selective protein kinase involved in various signal transduction pathways. The inhibition of CK2 is significant because CK2 negatively regulates apoptosis and its activity is increased in many proliferating tissues and tumors, making it a promising target for anticancer drug development .
Preparation Methods
The synthesis of NSC 210902 involves the formation of the benzo[h]quinoline core structure. The synthetic route typically includes the following steps:
Cyclization Reaction: The formation of the quinoline ring system through cyclization reactions.
Oxidation: Introduction of the oxo group at the 4-position.
Carboxylation: Introduction of the carboxylic acid group at the 3-position.
The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and oxidation steps. Industrial production methods may involve optimization of these conditions to increase yield and purity .
Chemical Reactions Analysis
NSC 210902 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
NSC 210902 has several scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of CK2 and its effects on various biochemical pathways.
Biology: Employed in cell signaling studies to understand the role of CK2 in cellular processes.
Medicine: Investigated as a potential anticancer agent due to its ability to inhibit CK2 and induce apoptosis in cancer cells.
Industry: Utilized in the development of new therapeutic agents targeting CK2.
Mechanism of Action
NSC 210902 exerts its effects by selectively inhibiting CK2. It competitively inhibits the binding of adenosine triphosphate (ATP) to CK2 with a Ki value of 0.28 µM. This inhibition prevents CK2 from phosphorylating its substrates, leading to the disruption of various signal transduction pathways. The inhibition of CK2 activity results in the induction of apoptosis in cancer cells, making NSC 210902 a promising anticancer agent .
Comparison with Similar Compounds
NSC 210902 is unique in its high selectivity for CK2 compared to other protein kinases such as c-Jun N-terminal kinase 3 (JNK3), glycogen synthase kinase 3 (GSK3), cyclin-dependent kinase 5 (Cdk5), and mitogen- and stress-activated protein kinase 1 (MSK1). Similar compounds include:
TBB (4,5,6,7-tetrabromobenzotriazole): Another CK2 inhibitor but with different selectivity and potency.
DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole): A CK2 inhibitor with a different chemical structure and inhibitory profile.
CX-4945 (Silmitasertib): A clinical-stage CK2 inhibitor with a different mechanism of action and therapeutic applications.
These comparisons highlight the uniqueness of NSC 210902 in terms of its selectivity and potential therapeutic applications.
Properties
IUPAC Name |
4-oxo-1H-benzo[h]quinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-13-10-6-5-8-3-1-2-4-9(8)12(10)15-7-11(13)14(17)18/h1-7H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOKEDVMXJBTAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC=C(C3=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00966016 | |
Record name | 4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00966016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51726-83-1 | |
Record name | NSC210902 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210902 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00966016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.